molecular formula C14H20O B14837676 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene

1-Cyclopropoxy-3-ethyl-2-isopropylbenzene

Cat. No.: B14837676
M. Wt: 204.31 g/mol
InChI Key: KPVKEKAAEFFEDB-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the cyclopropoxy, ethyl, and isopropyl groups are introduced sequentially. Common reagents used in these reactions include cyclopropyl halides, ethyl halides, and isopropyl halides, along with catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

    Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-ethyl-2-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in ring-opening reactions, while the ethyl and isopropyl groups can influence the compound’s hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Cyclopropoxy-2-ethylbenzene
  • 1-Cyclopropoxy-4-ethyl-2-isopropylbenzene
  • 1-Cyclopropoxy-3-methyl-2-isopropylbenzene

Comparison: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclopropyloxy-3-ethyl-2-propan-2-ylbenzene

InChI

InChI=1S/C14H20O/c1-4-11-6-5-7-13(14(11)10(2)3)15-12-8-9-12/h5-7,10,12H,4,8-9H2,1-3H3

InChI Key

KPVKEKAAEFFEDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)C(C)C

Origin of Product

United States

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